molecular formula C14H28Cl2N2 B1396794 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride CAS No. 1332528-78-5

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride

Cat. No.: B1396794
CAS No.: 1332528-78-5
M. Wt: 295.3 g/mol
InChI Key: FSRCUWQRBLESKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride is a useful research compound. Its molecular formula is C14H28Cl2N2 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as sphingosine kinase 2 (SphK2), where it acts as an inhibitor . This interaction is crucial as SphK2 is involved in the regulation of sphingosine-1-phosphate (S1P) levels, a lipid signaling molecule that influences numerous cellular processes. The compound’s interaction with SphK2 highlights its potential in modulating lipid signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human leukemia U937 cells, the compound has been observed to accumulate within the cells, leading to a suppression of S1P levels . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SphK2, the compound can alter the balance of pro-apoptotic and anti-apoptotic signals, potentially influencing cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of SphK2 involves binding to the enzyme’s active site, preventing the phosphorylation of sphingosine to S1P . This inhibition disrupts the S1P signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound may influence other signaling pathways through indirect effects on lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies in vitro have shown sustained inhibition of SphK2 activity and consistent suppression of S1P levels . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for prolonged experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SphK2 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a threshold for safe and effective use, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid signaling. It interacts with enzymes such as SphK2, influencing the conversion of sphingosine to S1P . This interaction affects metabolic flux and the levels of various metabolites within the cell. The compound’s impact on lipid metabolism underscores its potential in modulating cellular signaling networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic nature facilitates its accumulation in cellular membranes, where it can interact with membrane-associated enzymes such as SphK2 . This localization is critical for its inhibitory effects on lipid signaling pathways.

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes, particularly those associated with the endoplasmic reticulum and Golgi apparatus . This localization is driven by its lipophilic properties and potential targeting signals within its structure. The compound’s presence in these compartments is essential for its activity and function in modulating lipid signaling and metabolism.

Properties

IUPAC Name

2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2ClH/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16;;/h11H,2-10,15-16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCUWQRBLESKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 2
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 3
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 4
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 5
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride
Reactant of Route 6
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.